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molecular formula C14H18N2O B1403147 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane CAS No. 1334536-88-7

7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane

Cat. No. B1403147
M. Wt: 230.31 g/mol
InChI Key: DGBWUOGTMKZEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815869B2

Procedure details

A 2-L pressure bottle, equipped with a thermocouple and H2 inlet/outlet, was charged with Raney®-nickel (7.0 g). The Raney®-nickel was washed with methanol (3×, slurry and decant supernatant) and a solution of 7-benzyl-2-benzyloxy-2,7-diaza-spiro[3.5]nonan-1-one from Example 7C (28.3 g, 0.084 mol) in methanol (280 mL) was added. The reaction was placed on a Parr shaker and agitated overnight at 50° C. under an atmosphere of H2 (40 psi). The catalyst was removed by filtration and rinsed with methanol. The solution of product with benzyl alcohol was concentrated in vacuo. The benzyl alcohol was removed by azeotropic distillation, twice adding water (250 mL) and concentrating in vacuo. 2-Propanol was used to chase the water, twice adding 2-propanol (250 mL) and concentrating in vacuo to an oil. Heptane (500 mL) was added and the product was allowed to crystallize. After concentrating in vacuo to a final volume of 100 mL, the product was collected by filtration and washed with heptane (25 mL). Drying in a vacuum oven at 40° C. under a flow of N2 afforded the titled compound as a solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.75-1.84 (m, 2H) 1.98-2.08 (m, 2 H) 2.19-2.31 (m, 2 H) 2.71-2.83 (m, 2 H) 3.13 (s, 2 H) 3.50 (s, 2 H) 5.69 (s, 1 H) 7.21-7.38 (m, 5 H).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-benzyl-2-benzyloxy-2,7-diaza-spiro[3.5]nonan-1-one
Quantity
28.3 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:25][CH2:24][C:11]2([C:14](=[O:15])[N:13](OCC3C=CC=CC=3)[CH2:12]2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO.[Ni]>[CH2:1]([N:8]1[CH2:9][CH2:10][C:11]2([C:14](=[O:15])[NH:13][CH2:12]2)[CH2:24][CH2:25]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
7-benzyl-2-benzyloxy-2,7-diaza-spiro[3.5]nonan-1-one
Quantity
28.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CN(C2=O)OCC2=CC=CC=C2)CC1
Name
Quantity
280 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
7 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
agitated overnight at 50° C. under an atmosphere of H2 (40 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The Raney®-nickel was washed with methanol (3×, slurry and decant supernatant)
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The solution of product with benzyl alcohol was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The benzyl alcohol was removed by azeotropic distillation, twice adding water (250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in vacuo to an oil
ADDITION
Type
ADDITION
Details
Heptane (500 mL) was added
CUSTOM
Type
CUSTOM
Details
to crystallize
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating in vacuo to a final volume of 100 mL
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with heptane (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying in a vacuum oven at 40° C. under a flow of N2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC2(CNC2=O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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